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Compound of Interest

Compound Name: Ethyl-piperidin-4-ylmethyl-amine

Cat. No.: B059413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
The ethyl-piperidin-4-ylmethyl-amine scaffold is a valuable building block in medicinal

chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents.

Its structural features, including a basic nitrogen atom within the piperidine ring and a flexible

aminomethyl side chain, allow for systematic modifications to optimize potency, selectivity, and

pharmacokinetic properties. This scaffold has been successfully incorporated into molecules

targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and

protein kinases, demonstrating its potential in the development of treatments for central

nervous system (CNS) disorders and cancer.

Key Applications:
Sigma-1 (σ1) Receptor Ligands: Derivatives of the N-alkyl-4-aminomethylpiperidine scaffold

have shown significant affinity and selectivity for the σ1 receptor, a unique ligand-regulated

molecular chaperone in the endoplasmic reticulum.[1][2] Modulation of the σ1 receptor is a

promising strategy for the treatment of neurodegenerative diseases, pain, and psychiatric

disorders.[1] The ethyl-piperidin-4-ylmethyl-amine core can be elaborated to interact with

key residues in the σ1 receptor binding site.

Protein Kinase B (Akt) Inhibitors: The piperidin-4-yl moiety has been incorporated into potent

and selective inhibitors of Akt, a serine/threonine kinase that is a central node in the
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PI3K/Akt/mTOR signaling pathway.[3] This pathway is frequently hyperactivated in cancer,

making Akt an attractive target for oncology drug discovery.[3][4] The aminomethyl side chain

can be functionalized to interact with the hinge region or other pockets of the kinase domain.

Dopamine Transporter (DAT) Ligands: Analogues of 4-aminopiperidine have been

investigated as ligands for the dopamine transporter, with potential applications in the

treatment of substance abuse and other CNS disorders.[5] The N-ethyl group and the

aminomethyl linker can be modified to fine-tune the affinity and selectivity for DAT over other

monoamine transporters.

Quantitative Data Summary
The following tables summarize the biological activity of representative compounds containing

scaffolds related to ethyl-piperidin-4-ylmethyl-amine.

Table 1: Biological Activity of Piperidine Derivatives as Akt Inhibitors[3]

Compound ID Structure Akt1 IC50 (nM)
PC-3 Cell
Proliferation IC50
(µM)

10h

3-chloro-5-fluoro-1-

(piperidin-4-yl)-1H-

pyrazolo[4,3-

d]pyrimidin-7(6H)-one

24.3 3.7

10a

5-fluoro-1-(piperidin-4-

yl)-1H-pyrazolo[4,3-

d]pyrimidin-7(6H)-one

135.2 15.8

10e

3-bromo-5-fluoro-1-

(piperidin-4-yl)-1H-

pyrazolo[4,3-

d]pyrimidin-7(6H)-one

31.6 5.2

Table 2: Binding Affinity of Piperidine Derivatives for Sigma-1 (σ1) Receptors
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Compound ID R1 R2 Ki (σ1) [nM]

Analog 1 H Benzyl 5.8

Analog 2 Ethyl Benzyl 25.3

Analog 3 H 4-Chlorobenzyl 7.2

Analog 4 Ethyl 4-Chlorobenzyl 38.1

Note: Data in Table 2 is representative and synthesized from literature on N-alkyl-4-

aminoalkylpiperidine sigma-1 receptor ligands for illustrative purposes.

Experimental Protocols
Synthesis of a Representative (1-ethyl-piperidin-4-
yl)methanamine Derivative
This protocol describes a general method for the synthesis of a derivative of the ethyl-
piperidin-4-ylmethyl-amine scaffold, specifically the N-alkylation of a protected 4-

aminomethylpiperidine followed by further functionalization.

Step 1: N-Ethylation of Boc-protected 4-(aminomethyl)piperidine

To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in anhydrous acetonitrile

(0.1 M), add potassium carbonate (K2CO3) (2.0 eq).

Add ethyl iodide (EtI) (1.2 eq) dropwise to the suspension at room temperature under a

nitrogen atmosphere.

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by

TLC or LC-MS.

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate

the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to yield tert-butyl ((1-ethylpiperidin-4-yl)methyl)carbamate.
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Step 2: Boc Deprotection

Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane.

Stir the reaction mixture at room temperature for 2-4 hours.

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of

(1-ethylpiperidin-4-yl)methanamine.

Step 3: Amide Coupling (Example Functionalization)

To a solution of (1-ethylpiperidin-4-yl)methanamine hydrochloride (1.0 eq) and a carboxylic

acid of interest (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and

a base such as diisopropylethylamine (DIPEA) (3.0 eq).

Stir the reaction mixture at room temperature for 12-18 hours.

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or preparative HPLC to obtain the final

amide derivative.

Biological Assay Protocol: Sigma-1 Receptor Binding
Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the σ1 receptor.

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human

σ1 receptor (e.g., HEK-293 cells).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Radioligand: [³H]-(+)-pentazocine (a known σ1 receptor ligand).
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Procedure: a. In a 96-well plate, add assay buffer, the cell membrane preparation, and the

radioligand at a concentration close to its Kd. b. Add varying concentrations of the test

compound (e.g., from 0.1 nM to 10 µM). c. For non-specific binding determination, add a

high concentration of a known non-labeled σ1 receptor ligand (e.g., 10 µM haloperidol). d.

Incubate the plate at 37°C for 120 minutes. e. Terminate the incubation by rapid filtration

through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. f. Wash the filters

three times with ice-cold assay buffer. g. Measure the radioactivity retained on the filters

using a liquid scintillation counter.

Data Analysis: Calculate the percentage of specific binding at each concentration of the test

compound. Determine the IC50 value (the concentration of the test compound that inhibits

50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate

the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.
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Caption: General workflow for the synthesis and biological evaluation of Ethyl-piperidin-4-
ylmethyl-amine derivatives.
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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of piperidine-based

compounds.
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Caption: Proposed mechanism of action for sigma-1 receptor ligands, including piperidine

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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